N-Desmethyl Rilmazolam: A Comprehensive Technical Overview of its Physicochemical Properties
N-Desmethyl Rilmazolam: A Comprehensive Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the physicochemical properties of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazafone.[1][2][3] As a member of the triazolobenzodiazepine class, understanding its chemical and physical characteristics is crucial for research, analytical method development, and drug development applications.[2][4] This document consolidates available data on its properties, outlines relevant experimental methodologies, and visualizes key pathways and workflows.
Chemical Identity and Physicochemical Properties
N-Desmethyl Rilmazolam is formed in the body following the administration of Rilmazafone.[2][5] It is an analytical reference standard used in forensic and research settings.[3][6] The compound exists as a solid at room temperature.[4][7]
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][4][7]triazolo[1,5-a][1][4]benzodiazepine-2-carboxamide | [1][2][7] |
| Molecular Formula | C₁₈H₁₃Cl₂N₅O | [1][2][3][7] |
| Molecular Weight | 386.2 g/mol | [1][2] |
| Exact Mass | 385.0497 u | [5][7] |
| CAS Number | 50330-93-3 | [3][4][7] |
| Physical State | Solid | [4][7][8] |
| Purity | ≥98% | [4][7] |
Elemental Analysis
The elemental composition of N-Desmethyl Rilmazolam is detailed in Table 2. This information is critical for confirmation via high-resolution mass spectrometry and combustion analysis.[5]
| Element | Percentage (%) | Source(s) |
| Carbon (C) | 55.98 | [5][7] |
| Hydrogen (H) | 3.39 | [5][7] |
| Chlorine (Cl) | 18.36 | [5][7] |
| Nitrogen (N) | 18.13 | [5][7] |
| Oxygen (O) | 4.14 | [5][7] |
Solubility Profile
N-Desmethyl Rilmazolam demonstrates solubility in various organic solvents, which is a key consideration for analytical and biological applications.[1][6] While specific quantitative solubility data in aqueous systems is not well-determined, its solubility in organic solvents suggests a lipophilic nature.[1][9]
| Solvent | Solubility | Application Notes | Source(s) |
| Acetonitrile | Soluble | Suitable for chromatographic analysis (HPLC/UPLC). | [1][6][9] |
| Chloroform | Soluble | Useful for extraction and other analytical procedures. | [1][6] |
| Methanol | Soluble | Can be used for preparing stock solutions. | [1][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions for biological assays. | [1][2][9] |
Metabolic Pathway and Formation
N-Desmethyl Rilmazolam is not directly administered but is formed through the metabolic conversion of the prodrug Rilmazafone.[5][10] This biotransformation is a multi-step enzymatic process primarily occurring in the small intestine and liver.[5][10]
The metabolic cascade begins with the hydrolysis of Rilmazafone by aminopeptidases in the small intestine, followed by spontaneous cyclization to form the active metabolite, Rilmazolam.[5] Subsequently, Rilmazolam undergoes N-demethylation, a reaction catalyzed mainly by cytochrome P450 (CYP) enzymes in the liver, to produce N-Desmethyl Rilmazolam.[5][10]
Caption: Metabolic pathway of Rilmazafone to N-Desmethyl Rilmazolam.
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of N-Desmethyl Rilmazolam.
Synthesis of N-Desmethyl Rilmazolam Reference Standard
For the preparation of an analytical reference standard, a controlled laboratory synthesis is required. A common approach is the N-demethylation of Rilmazolam.[8] While a specific, detailed protocol for N-Desmethyl Rilmazolam is not widely published, a general method based on established procedures for analogous compounds can be adapted.[8]
Objective: To synthesize N-Desmethyl Rilmazolam via N-demethylation of Rilmazolam.
General Protocol (Microwave-Assisted N-Demethylation): [8]
-
Reaction Setup: Dissolve Rilmazolam (1 equivalent) in a suitable solvent, such as N,N-Dimethylformamide (DMF), in a microwave-safe reaction vessel.
-
Reagent Addition: Add a demethylating agent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 150-200 °C) for a specified duration (e.g., 30-60 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is filtered and purified using techniques such as preparative liquid chromatography to isolate N-Desmethyl Rilmazolam.[11]
Analytical Characterization Workflow
The definitive identification and characterization of synthesized N-Desmethyl Rilmazolam involve a series of analytical techniques to confirm its structure and purity.
Caption: General workflow for the synthesis and characterization of N-Desmethyl Rilmazolam.
Methodologies for Structure Elucidation and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for the identification and quantification of N-Desmethyl Rilmazolam in biological matrices.[5] Chromatographic separation is typically achieved using a C18 column.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of N-Desmethyl Rilmazolam.[2] This involves replacing the active hydrogen on the secondary amine with a less polar group. Common derivatization techniques include:
-
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Acylation: Using acylating agents to introduce an acyl group.[2]
Signaling Pathway
N-Desmethyl Rilmazolam, like other benzodiazepines, exerts its pharmacological effects by modulating the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[3][10] GABA is the primary inhibitory neurotransmitter in the brain. By binding to the benzodiazepine site on the GABA-A receptor, N-Desmethyl Rilmazolam enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects.[3]
Caption: Mechanism of action of N-Desmethyl Rilmazolam at the GABA-A receptor.
References
- 1. Buy N-Desmethyl Rilmazolam [smolecule.com]
- 2. N-Desmethyl Rilmazolam | Benchchem [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. N-desmethyl Rilmazolam - Cayman Chemical Forensics [bioscience.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ovid.com [ovid.com]
